molecular formula C12H15N B008938 3-Isopropyl-2-methyl-2-phenyl-2H-azirine CAS No. 100589-89-7

3-Isopropyl-2-methyl-2-phenyl-2H-azirine

Cat. No. B008938
M. Wt: 173.25 g/mol
InChI Key: IWFHJDFPMHVIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-2-methyl-2-phenyl-2H-azirine is a synthetic compound that belongs to the class of aziridines. It is commonly known as 'IMPA' and is widely used in scientific research for its unique properties and applications. The compound is a colorless liquid that is highly reactive and unstable.

Mechanism Of Action

The mechanism of action of 3-Isopropyl-2-methyl-2-phenyl-2H-azirine is based on its highly reactive nature. The compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of new compounds. The aziridine ring in the compound is highly strained and reactive, making it an excellent electrophile in organic reactions.

Biochemical And Physiological Effects

3-Isopropyl-2-methyl-2-phenyl-2H-azirine has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the nervous system. The compound has also been shown to exhibit cytotoxicity against various cancer cell lines, making it a potential anticancer agent.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Isopropyl-2-methyl-2-phenyl-2H-azirine in lab experiments include its high reactivity and versatility in organic reactions. The compound can be used in a variety of reactions to synthesize new compounds, making it a valuable tool in organic synthesis. However, the compound's high reactivity also poses a limitation in lab experiments, as it can be difficult to control the reaction conditions and prevent unwanted side reactions.

Future Directions

There are several future directions for the use of 3-Isopropyl-2-methyl-2-phenyl-2H-azirine in scientific research. One potential direction is the development of new drugs and bioactive molecules based on the compound's unique properties. Additionally, the compound could be used in the development of new catalysts for organic reactions. Further research could also explore the compound's potential in the treatment of various diseases, including cancer and neurological disorders.
In conclusion, 3-Isopropyl-2-methyl-2-phenyl-2H-azirine is a valuable compound in scientific research due to its unique properties and versatile applications. The compound's high reactivity and instability make it a valuable tool in organic synthesis, while its potential in the development of new drugs and bioactive molecules makes it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3-Isopropyl-2-methyl-2-phenyl-2H-azirine involves the reaction of benzylmagnesium chloride with N-isopropyl-N-methyl-2-chloroacetamide in the presence of a copper catalyst. The reaction proceeds through the formation of a copper complex that activates the benzylmagnesium chloride, leading to the formation of the aziridine ring.

Scientific Research Applications

3-Isopropyl-2-methyl-2-phenyl-2H-azirine has been widely used in scientific research for various applications. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. Moreover, the compound has been used in the development of new drugs and bioactive molecules.

properties

CAS RN

100589-89-7

Product Name

3-Isopropyl-2-methyl-2-phenyl-2H-azirine

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-methyl-2-phenyl-3-propan-2-ylazirine

InChI

InChI=1S/C12H15N/c1-9(2)11-12(3,13-11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

IWFHJDFPMHVIRP-UHFFFAOYSA-N

SMILES

CC(C)C1=NC1(C)C2=CC=CC=C2

Canonical SMILES

CC(C)C1=NC1(C)C2=CC=CC=C2

synonyms

2H-Azirine,2-methyl-3-(1-methylethyl)-2-phenyl-(9CI)

Origin of Product

United States

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